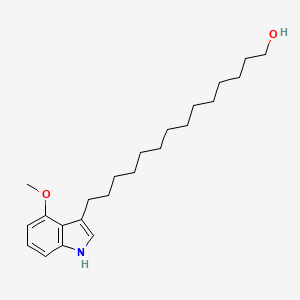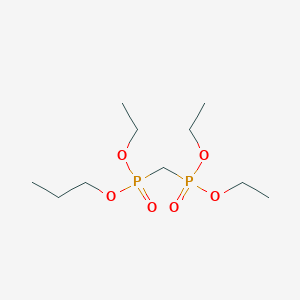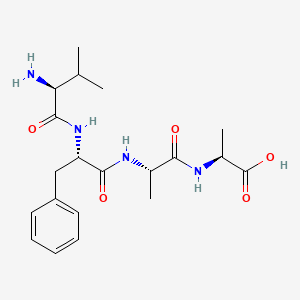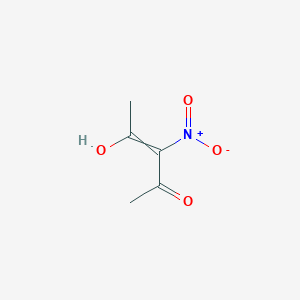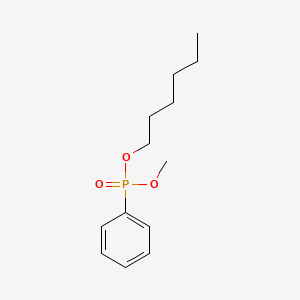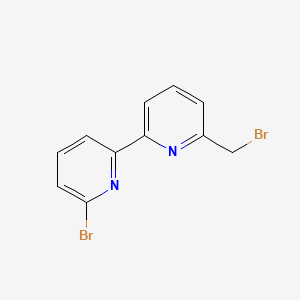
6-Bromo-6'-(bromomethyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of bromine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2,2’-bipyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.
Oxidation: N-oxides of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine.
Reduction: 2,2’-bipyridine.
Scientific Research Applications
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in the development of metal-based drugs.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-6’-(bromomethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can alter biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-6’-chloro-2,2’-bipyridine
- 6-Bromo-6’-methyl-2,2’-bipyridine
- 6-Bromo-6’-hydroxy-2,2’-bipyridine
Uniqueness
6-Bromo-6’-(bromomethyl)-2,2’-bipyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the preparation of diverse organic compounds.
Properties
CAS No. |
656258-97-8 |
|---|---|
Molecular Formula |
C11H8Br2N2 |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
2-bromo-6-[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H8Br2N2/c12-7-8-3-1-4-9(14-8)10-5-2-6-11(13)15-10/h1-6H,7H2 |
InChI Key |
ZLNTZFCZIUULHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
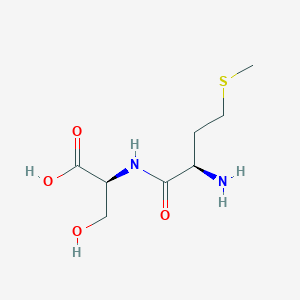
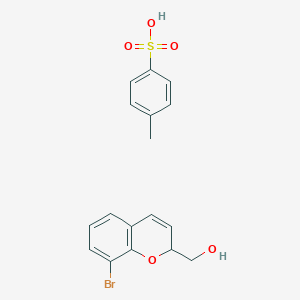
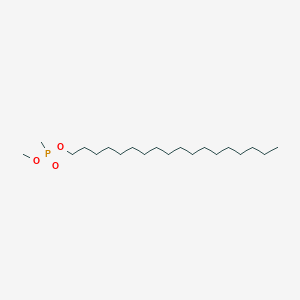
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
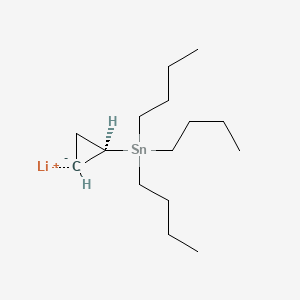
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
